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N-Desmethyl venlafaxine-d3

Cat. No.: B563368
M. Wt: 266.39 g/mol
InChI Key: MKAFOJAJJMUXLW-FIBGUPNXSA-N
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Description

Foundational Principles of Isotopic Labeling for Quantitative Accuracy

The core principle of using stable isotope-labeled (SIL) compounds as internal standards lies in their chemical near-identity to the analyte of interest, the substance being measured. creative-proteomics.com By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-¹H with deuterium-²H or 'D'), a compound is created that is chemically and physically almost identical to its unlabeled counterpart. creative-proteomics.comnih.gov This similarity ensures that the SIL internal standard behaves in the same manner as the analyte during sample preparation, extraction, and chromatographic separation. nih.gov

However, due to the mass difference, the SIL internal standard can be distinguished from the analyte by a mass spectrometer. nih.gov This distinction is crucial for quantitative analysis. A known quantity of the SIL internal standard is added to a sample at the beginning of the analytical process. nih.gov Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer, an accurate quantification of the analyte can be achieved, effectively correcting for variations in extraction efficiency and instrument response. nih.gov This method significantly enhances the accuracy, precision, and throughput of quantitative analyses. scispace.comnih.gov

Strategic Design Considerations for Deuterated Internal Standards

The design of a deuterated internal standard is a critical factor in its effectiveness. Several key considerations must be addressed to ensure reliable and accurate quantification. avantiresearch.com

A primary consideration is the degree and position of isotopic labeling . The mass shift created by the deuterium (B1214612) atoms must be sufficient to move the internal standard's mass signal away from the natural isotopic distribution of the analyte to prevent overlap. avantiresearch.com Furthermore, the placement of the deuterium atoms within the molecule is crucial. They should be located in positions that are not susceptible to exchange with protons from the solvent or during the analytical process, a phenomenon known as H/D scrambling. sigmaaldrich.commsacl.org Loss of deuterium can compromise the accuracy of the results. sigmaaldrich.com

Another important factor is the isotopic purity of the standard. The internal standard should have a high percentage of the desired deuterated form to minimize any contribution from incompletely labeled molecules that could interfere with the analyte's signal. avantiresearch.com Ideally, the isotopic purity should be greater than 90%. avantiresearch.com

Finally, the labeled standard should exhibit similar chromatographic behavior to the unlabeled analyte, meaning they should co-elute or elute very closely together. sigmaaldrich.com This ensures that any matrix effects, such as ion suppression or enhancement in the mass spectrometer, affect both the analyte and the internal standard equally, allowing for accurate correction. texilajournal.com

Overview of rac N-Desmethyl Venlafaxine-d3 as a Reference Material and Analytical Tool

rac this compound is a deuterated form of N-desmethylvenlafaxine, a metabolite of the antidepressant drug Venlafaxine (B1195380). lgcstandards.comlgcstandards.com Venlafaxine is metabolized in the body to several compounds, with O-desmethylvenlafaxine (ODV) being the major active metabolite, and N-desmethylvenlafaxine (NDV) being a minor metabolite. frontiersin.org The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers (mirror-image isomers) of the molecule. The "-d3" signifies that three hydrogen atoms on the N-methyl group have been replaced by deuterium. lgcstandards.com

As a stable isotope-labeled compound, rac this compound serves as an ideal internal standard for the quantification of N-desmethylvenlafaxine in biological samples such as plasma and whole blood. researchgate.netwa.gov Its use is critical in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of drugs like Venlafaxine. clearsynth.com By enabling precise measurement of this metabolite, researchers can gain a more complete understanding of the drug's metabolic profile.

The use of deuterated standards like rac this compound is a well-established practice in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of antidepressants and their metabolites. windows.netlcms.cz These methods are essential for therapeutic drug monitoring and in forensic analysis. researchgate.net

CharacteristicDescription
Analyte Name rac this compound
Molecular Formula C₁₆H₂₂D₃NO₂
Molecular Weight 266.39
Unlabeled CAS Number 149289-30-5
Isotope Type Deuterium
Application Internal standard for the quantification of N-desmethylvenlafaxine
Purity >95% (HPLC)
Table 1: Chemical and Product Data for rac this compound lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B563368 N-Desmethyl venlafaxine-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFOJAJJMUXLW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterium Labeled N Desmethyl Venlafaxine Analogs

Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into an organic molecule can be achieved through two primary strategies: direct isotopic exchange on a late-stage intermediate or the final molecule, or a de novo synthesis utilizing deuterated starting materials or reagents. nih.gov The choice of method depends on factors such as the desired position of the label, the required level of deuterium incorporation, the stability of the molecule under exchange conditions, and the availability of deuterated precursors. nih.govgoogle.com

Directed hydrogen-deuterium (H-D) exchange reactions involve the selective replacement of specific hydrogen atoms with deuterium on an existing molecular scaffold. nih.gov These methods are often valued for their efficiency in late-stage functionalization, avoiding the need for a lengthy re-synthesis of a complex molecule.

Catalytic H-D exchange is a prominent technique. For aromatic systems, such as the phenyl group in N-Desmethyl Venlafaxine (B1195380), transition-metal catalysts can facilitate the exchange. For instance, stable iron pincer complexes have been shown to effectively catalyze H/D exchange between a deuterated solvent like benzene-d6 (B120219) and various aromatic hydrocarbons under mild conditions. nih.gov Another approach involves using catalytic amounts of hexafluorophosphate (B91526) (PF6⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d2) and deuterium oxide (D₂O) to achieve high levels of deuterium incorporation in phenols and other aromatic compounds. researchgate.net A simple method for the regioselective deuteration of phenols uses sodium hydroxide (B78521) (NaOH) as a catalyst and D₂O as the deuterium source, achieving high incorporation at the ortho and/or para positions relative to the hydroxyl group. researchgate.net

While synthetically attractive, exchange techniques can sometimes result in lower deuterium incorporation or distribution of the isotope across multiple sites, depending on the reaction conditions. google.com

De novo synthesis involves constructing the target molecule from the ground up using deuterated building blocks or reagents. nih.gov This approach offers precise control over the location and number of deuterium atoms, ensuring high isotopic purity at the desired position. nih.govgoogle.com For rac N-Desmethyl Venlafaxine-d3, where the three deuterium atoms are located on the N-methyl group, a de novo approach is the most direct and common method. lgcstandards.com

The synthesis would typically proceed through a reaction sequence similar to that for the non-labeled compound but would introduce the deuterated methyl group at the appropriate step. This is often achieved by using a deuterated methylating agent to introduce the -CD₃ group onto the primary amine of a suitable precursor. A general and modern approach for synthesizing selectively deuterated amines involves the reduction of ynamides using deuterated reagents. ulb.ac.be For example, a combination of triflic acid and deuterated triethylsilane (Et₃SiD) can be used for the deuterative reduction of an appropriate intermediate to yield the deuterated amine. ulb.ac.be

The table below lists potential deuterated reagents that could be employed in the de novo synthesis of deuterated amine-containing compounds.

Table 1: Examples of Deuterated Reagents in Organic Synthesis

Reagent Name Formula Application Reference
Deuterium Oxide D₂O Deuterium source for H-D exchange researchgate.net
Lithium Aluminium Deuteride LiAlD₄ Reducing agent to form C-D bonds nih.govansto.gov.au
Deuterated Triethylsilane Et₃SiD Reducing agent for deuterative reduction ulb.ac.be
Iodomethane-d3 CD₃I Methylating agent to introduce a -CD₃ group N/A
Formaldehyde-d2 D₂CO Reagent for reductive amination N/A

Directed Hydrogen-Deuterium Exchange Reactions

Stereochemical Control and Racemic Mixture Preparation for Deuterated Analogs

Venlafaxine and its metabolites, including N-Desmethyl Venlafaxine, are chiral molecules. researchgate.net The compound , rac this compound, is a racemic mixture, meaning it contains an equal 50/50 mixture of its two enantiomers (R and S). google.comlgcstandards.com

In synthetic organic chemistry, the preparation of a racemic mixture is often the default outcome unless specific measures are taken to control the stereochemistry. researchgate.net Syntheses that proceed without the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials will typically produce a racemic product. researchgate.net For instance, the nucleophilic addition of the 4-methoxyphenylacetonitrile (B141487) anion to cyclohexanone, a key step in the synthesis of the venlafaxine backbone, creates a stereocenter. Without chiral influence, both possible configurations at this center are formed in equal amounts, leading to a racemate.

While significant effort in pharmaceutical chemistry is often directed towards "chiral switching"—the separation of a racemate to isolate a single, more active enantiomer—this is not the goal when a racemic standard is required. nih.gov The preparation of rac this compound therefore involves a synthetic route where stereoselectivity is intentionally not enforced at the chiral centers. The resulting racemic mixture can be used directly without the need for chiral resolution techniques like chiral chromatography or crystallization with a chiral resolving agent. nih.govresearchgate.net

Advances in Synthetic Routes for Stable Isotope-Labeled Pharmaceutical Metabolites

The synthesis of stable isotope-labeled (SIL) pharmaceutical metabolites is a field of continuous innovation, driven by the need for high-purity analytical standards for quantitative research. unimi.itshoko-sc.co.jp Advances focus on improving synthetic efficiency, scalability, and the level and specificity of isotopic incorporation. nih.gov

Modern synthetic methods aim to be versatile and divergent, allowing for the creation of various deuterated analogs from a common intermediate. ulb.ac.be For example, a recently developed method for the synthesis of selectively deuterated amines from ynamides allows for the precise incorporation of deuterium at the α or β positions, or both, simply by selecting the appropriate combination of deuterated or non-deuterated acids and hydride sources. ulb.ac.be This type of modularity is highly desirable for building libraries of labeled compounds for metabolic studies.

The ultimate goal of these advanced synthetic routes is the production of SIL standards with high isotopic purity (often >98%) to serve as ideal internal standards for mass spectrometry. nih.govunimi.it The high cost and specialized procedures associated with deuterated reagents mean that cost-effectiveness and scalability are also major considerations in the development of new synthetic methodologies. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
rac this compound
Venlafaxine
N-Desmethyl Venlafaxine
Benzene-d6
Deuterium Oxide
1,1,1,3,3,3-hexafluoroisopropanol-d2
Sodium Hydroxide
Lithium Aluminium Deuteride
Deuterated Triethylsilane
Triflic Acid
4-methoxyphenylacetonitrile
Cyclohexanone

Bioanalytical Method Development and Validation Utilizing Rac N Desmethyl Venlafaxine D3

Application of rac N-Desmethyl Venlafaxine-d3 in LC-MS/MS Quantitative Bioanalysis

The use of rac this compound as an internal standard is a cornerstone of modern quantitative bioanalysis for venlafaxine (B1195380) and its metabolites. LC-MS/MS methods incorporating this deuterated standard have demonstrated high sensitivity and selectivity for the determination of N-Desmethyl Venlafaxine in various biological samples, including human serum and plasma. nih.govmdpi.com

Mitigation of Matrix Effects in Complex Biological Samples

Biological matrices such as plasma and serum are complex mixtures containing endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. phenomenex.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.govpsychiatriapolska.plresearchgate.netnih.gov The co-elution of rac this compound with the analyte means it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and reliable results. nih.gov Studies have shown that with the use of an isotope-labeled internal standard, the relative matrix effects for neuropsychotropic drugs, including venlafaxine metabolites, can be kept within an acceptable range of ±20%. nih.gov

Enhancement of Analytical Precision and Reproducibility

The inclusion of rac this compound significantly improves the precision and reproducibility of the analytical method. psychiatriapolska.plresearchgate.netnih.gov It compensates for variations that can occur during sample preparation, injection volume, and instrument response. For instance, in a UPLC-MS/MS method for the detection of 71 neuropsychotropic drugs, the use of isotope internal standards resulted in intra- and inter-batch precision relative standard deviations (RSDs) of less than 15%. nih.gov Another study reported intra- and inter-day coefficients of variation for precision of less than 10% for the determination of venlafaxine and its O-desmethyl metabolite. nih.gov This level of precision is crucial for reliable therapeutic drug monitoring and pharmacokinetic studies.

Role as a Robust Calibration Standard

In quantitative bioanalysis, a calibration curve is constructed by analyzing a series of standards with known concentrations. rac this compound plays a vital role in this process by serving as a stable point of reference. psychiatriapolska.plnih.gov The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve. This approach ensures the linearity and accuracy of the quantification over a defined concentration range. For example, a validated LC-MS/MS method for venlafaxine and O-desmethylvenlafaxine in human plasma demonstrated linearity over the range of 10-500 ng/ml for venlafaxine and 7.2-720 ng/ml for O-desmethylvenlafaxine. nih.gov

Table 1: LC-MS/MS Parameters for the Analysis of this compound

ParameterValueReference
Ionization ModeESI+ nih.gov
Precursor Ion (m/z)267.3 nih.gov
Product Ion (m/z)249.2 nih.gov
Cone Voltage (V)26 nih.gov
Collision Energy (eV)10 nih.gov

Advanced Sample Preparation Techniques

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. nih.govcuny.edu It is known for being less labor-intensive and reducing the consumption of organic solvents compared to liquid-liquid extraction. psychiatriapolska.pl For the analysis of venlafaxine and its metabolites, various SPE sorbents have been utilized, including C18 and mixed-mode cation-exchange cartridges. acs.orgacs.org

A typical SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol, followed by water to activate the sorbent. phenomenex.comacs.org

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge. phenomenex.com

Washing: The cartridge is washed with a weak solvent to remove interfering compounds. phenomenex.comacs.org

Elution: The analyte of interest, along with the internal standard, is eluted from the sorbent using a stronger organic solvent. acs.org

Analyte recoveries using SPE can be quite high, with some methods reporting recoveries ranging from 80% to 103%. acs.orgnih.gov

Table 2: Example of an SPE Protocol for Antidepressants

StepReagent/SolventPurposeReference
Condition1 mL MethanolSorbent activation phenomenex.com
Equilibrate1 mL WaterSorbent preparation phenomenex.com
LoadDiluted serum sampleAnalyte binding phenomenex.com
Wash 1WaterRemoval of polar interferences phenomenex.com
Wash 250% Methanol in WaterRemoval of less polar interferences phenomenex.com
EluteMethanol with 5% NH4OHAnalyte recovery acs.org

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of the analyte and impurities between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govphenomenex.com While sometimes considered more labor-intensive than SPE, LLE can provide high recovery and clean extracts when optimized. psychiatriapolska.plresearchgate.net

The optimization of an LLE protocol involves the careful selection of the extraction solvent and pH of the aqueous phase. For the extraction of venlafaxine and its metabolites, various solvent systems have been employed, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). psychiatriapolska.pl The pH of the sample is often adjusted to ensure the analytes are in a neutral, unionized state to facilitate their transfer into the organic phase. A study using a hexane-ethyl acetate mixture reported recoveries above 70% for venlafaxine and its main metabolite. psychiatriapolska.pl Another method utilizing a mixture of isoamyl alcohol and hexane also demonstrated effective extraction. ppm.edu.pl

Table 3: Comparison of Extraction Techniques for Venlafaxine and Metabolites

TechniqueAdvantagesDisadvantagesReported RecoveryReference
SPELess solvent use, potential for automationCan be more expensive, method development can be complex>92% for VEN, >93% for ODV psychiatriapolska.pl
LLEHigh recovery, cost-effectiveCan be labor-intensive, uses more organic solvents>70% for VEN and ODV psychiatriapolska.pl

Protein Precipitation Strategies

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and effectiveness in removing high-abundance proteins from biological samples like plasma and serum. This process is crucial as proteins can interfere with chromatographic separation and ionize in the mass spectrometer, leading to ion suppression and inaccurate results.

In the context of analyzing venlafaxine and its metabolites, including N-desmethylvenlafaxine, protein precipitation is a common first step. unil.chresearchgate.net Acetonitrile (B52724) is a frequently employed precipitating agent. unil.ch The procedure typically involves adding a volume of cold acetonitrile to the plasma or serum sample, followed by vortexing to ensure thorough mixing and precipitation of proteins. Subsequent centrifugation separates the precipitated proteins, leaving the supernatant, which contains the analytes of interest and the internal standard, ready for further analysis. unil.ch This straightforward method has been successfully applied in various studies for the extraction of sertraline (B1200038) and its metabolite, N-desmethylsertraline, from human plasma, demonstrating its broad applicability for similar compounds. researchgate.net The use of a simple protein precipitation method was also highlighted in a study for the quantification of sertraline and N-desmethylsertraline in human plasma, underscoring its efficiency. researchgate.net

Parameter Description Reference
Precipitating Agent Acetonitrile unil.ch
Biological Matrix Plasma, Serum unil.chresearchgate.net
Procedure Addition of precipitant, vortexing, centrifugation unil.ch
Outcome Removal of proteins, extraction of analytes into supernatant unil.chresearchgate.net

Chromatographic Separation Development

Following sample preparation, chromatographic separation is essential to resolve the analytes from other endogenous components in the sample extract before their introduction into the mass spectrometer. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are powerful techniques utilized for this purpose.

HPLC methods are optimized to achieve good resolution, sharp peak shapes, and reasonable run times. For the analysis of venlafaxine and its metabolites, reversed-phase HPLC is commonly employed. scielo.brnih.govnih.gov

A typical HPLC method for venlafaxine involves an ODS (octadecylsilyl) analytical column. scielo.br The mobile phase composition is a critical parameter to optimize. A mixture of acetonitrile, methanol, and a buffer such as potassium dihydrogen phosphate (B84403) is often used. scielo.br The pH of the buffer is adjusted to achieve optimal separation and peak shape. For instance, a pH of 6.1 has been reported for the analysis of venlafaxine. scielo.br The flow rate is another key parameter, with values around 1.5 mL/min being utilized. scielo.br Detection is frequently performed using a UV-Visible detector at a specific wavelength, such as 227 nm for venlafaxine. scielo.br The retention time for venlafaxine under these conditions can be as short as 2.745 minutes. scielo.br The use of a predominantly polar mobile phase in an isocratic elution has also been described for the chromatographic separation of venlafaxine and its metabolite O-desmethylvenlafaxine. nih.govnih.gov

Parameter Value/Description Reference
Column ODS analytical column (250 × 4.6 mm i.d., 5 µm particle size) scielo.br
Mobile Phase Acetonitrile:Methanol:Potassium dihydrogen phosphate buffer (30:30:40) scielo.br
pH 6.1 scielo.br
Flow Rate 1.5 mL/min scielo.br
Detector UV-Visible scielo.br
Wavelength 227 nm scielo.br
Retention Time (Venlafaxine) 2.745 min scielo.br

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of smaller particle size columns (typically <2 µm). For the analysis of N-desmethylvenlafaxine and related compounds, UPLC methods provide rapid and efficient separations.

Parameter Value/Description (Method 1) Value/Description (Method 2) Reference
Column Kromasil ClassicShell C18 (2.1*50 mm, 2.5 μm)Poroshell EC-C18 (3 × 100 mm, 2.7 µm) researchgate.netnih.gov
Mobile Phase Acetonitrile-0.2% acetic acid and 10 mM ammonium (B1175870) acetateWater with 0.1% formic acid and acetonitrile researchgate.netnih.gov
Elution GradientGradient researchgate.netnih.gov
Flow Rate 0.4 mL/min0.450 mL/min researchgate.netnih.gov
Column Temperature 40 °CNot specified nih.gov
Injection Volume 5 μLNot specified nih.gov

High-Performance Liquid Chromatography (HPLC) Optimization

Mass Spectrometric Detection Modalities

Mass spectrometry (MS) is the preferred detection method for bioanalytical studies requiring high sensitivity and selectivity. When coupled with HPLC or UPLC, it provides a powerful tool for the quantification of drugs and their metabolites.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like venlafaxine and its metabolites. scielo.brnih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For the analysis of venlafaxine and N-desmethylvenlafaxine, ESI is typically operated in the positive ion mode, as these compounds readily form protonated molecules [M+H]+. scielo.brnih.gov The MS/MS spectrum of the [M+H]+ ion of venlafaxine reveals characteristic product ions that can be used for identification and quantification. mdpi.com For example, a product ion at m/z 260.2009 corresponds to the loss of a water molecule from the cyclohexyl moiety of venlafaxine. mdpi.com Another diagnostic ion at m/z 121.0650 represents the methoxyphenyl radical of venlafaxine. mdpi.com The optimization of ESI parameters, such as capillary voltage, desolvation gas temperature, and gas flow rates, is crucial for achieving maximum sensitivity. nih.gov

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode that offers exceptional selectivity and sensitivity for quantitative analysis. scielo.brnih.gov In an MRM experiment, a specific precursor ion (e.g., the [M+H]+ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from co-eluting compounds.

For the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine, an MRM LC-MS/MS method has been developed. nih.govnih.gov The precursor to product ion transitions are carefully selected for each analyte and the internal standard. For N-desmethylvenlafaxine-d3, a precursor ion of m/z 267.3 and a product ion of m/z 249.2 have been reported. nih.gov The development of an MRM assay involves optimizing the collision energy for each transition to maximize the product ion signal. The use of a deuterated internal standard like rac this compound is critical in MRM assays to compensate for any variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the accuracy and precision of the quantitative results. nih.gov

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
N-Desmethylvenlafaxine-d3267.3249.2 nih.gov
O-Desmethylvenlafaxine264.358.1 nih.gov
O-Desmethylvenlafaxine-d6270.364.1 nih.gov
Venlafaxine278.3260.2 nih.gov
Venlafaxine-d6284.4266.3 nih.gov

Electrospray Ionization (ESI) Techniques

Rigorous Method Validation for Bioanalytical Applicationscore.ac.uksynthinkchemicals.comfda.gov

The validation of a bioanalytical method ensures its reliability for its intended application by assessing a range of performance characteristics. fda.gov For methods involving rac this compound, this process is crucial for accurate pharmacokinetic and toxicokinetic studies of venlafaxine. synthinkchemicals.com The validation process encompasses the evaluation of linearity, sensitivity, precision, accuracy, recovery, specificity, and stability.

Linearity and Quantitative Range Determinationscience.govuoa.grsigmaaldrich.com

Establishing the linearity of a bioanalytical method is fundamental to demonstrating that the response of the analytical procedure is directly proportional to the concentration of the analyte over a specific range. For the analysis of N-desmethylvenlafaxine, methods have been validated with a wide quantitative range. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma demonstrated linearity from 10.0 to 1280 ng/mL for N-desmethylsertraline, with a correlation coefficient (r) of ≥ 0.9992. researchgate.net Another high-performance liquid chromatographic (HPLC) method for venlafaxine and O-desmethylvenlafaxine established linearity over the range of 7.2-720 ng/ml for O-desmethylvenlafaxine in various plasma matrices. nih.gov

The following table summarizes the linearity and quantitative range from a representative study:

Table 1: Linearity and Quantitative Range for N-Desmethyl Venlafaxine
Analyte Matrix Method Linear Range (ng/mL) Correlation Coefficient (r)
N-Desmethylsertraline Human Plasma LC-MS/MS 10.0 - 1280 ≥ 0.9992 researchgate.net
O-Desmethylvenlafaxine Human, Rat, Dog, and Mouse Plasma HPLC-UV 7.2 - 720 Not Specified nih.gov
O-Desmethylvenlafaxine Rat Plasma UPLC-MS/ESI 8.34 - Not Specified Not Specified nih.gov

Sensitivity Assessment and Lower Limits of Quantification (LLOQ)fda.govscience.govsigmaaldrich.comnih.gov

The sensitivity of a bioanalytical method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For N-desmethylvenlafaxine and its related compounds, various methods have demonstrated high sensitivity. An LC-MS/MS method for sertraline and N-desmethylsertraline reported an LLOQ of 10.0 ng/mL for N-desmethylsertraline in human plasma. researchgate.net An HPLC method with fluorimetric detection for venlafaxine and O-desmethylvenlafaxine had a limit of detection of 5 ng/ml for ODV. nih.gov

The table below outlines the sensitivity and LLOQ values from different studies:

Table 2: Sensitivity and LLOQ for N-Desmethyl Venlafaxine Analogs
Analyte Matrix Method LLOQ (ng/mL) Limit of Detection (LOD) (ng/mL)
N-Desmethylsertraline Human Plasma LC-MS/MS 10.0 researchgate.net Not Specified
O-Desmethylvenlafaxine Human Plasma HPLC-Fluorimetric Not Specified 5 nih.gov
O-Desmethylvenlafaxine Rat Plasma UPLC-MS/ESI 8.34 nih.gov 2.78 nih.gov

Intra- and Inter-day Precision and Accuracy Evaluationscience.govuoa.grsigmaaldrich.comresearchgate.net

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. Both are critical for demonstrating the reliability of a bioanalytical method. For the analysis of N-desmethylsertraline, intra- and inter-assay precisions ranged from 2.2% to 12.2%, with accuracies between 92.0% and 111.7%. researchgate.net Another study on venlafaxine and O-desmethylvenlafaxine reported intra- and interday coefficients of variation for precision of < 10% and accuracy of > +/- 10% of the theoretical mean. nih.gov

The following table presents the precision and accuracy data from a relevant study:

Table 3: Intra- and Inter-day Precision and Accuracy for N-Desmethylsertraline
Analyte Concentration Level Intra-assay Precision (% CV) Inter-assay Precision (% CV) Accuracy (%)
N-Desmethylsertraline LLOQ, QCL, QCM, QCH 2.2 - 12.2 researchgate.net 2.2 - 12.2 researchgate.net 84.3 - 106.0 (LLOQ), 92.0 - 111.7 (QCs) researchgate.net

Extraction Recovery and Process Efficiency Assessmentscience.govuoa.grnih.gov

Extraction recovery is the measure of the efficiency of an extraction method to recover the analyte from the biological matrix. Process efficiency takes into account both the extraction recovery and the effects of the matrix on the analytical signal. For N-desmethylsertraline, the mean percentage recovery and process efficiency were 95.7% and 95.2%, respectively. researchgate.net In another study, the recovery rate for O-desmethylvenlafaxine was nearly 70%. nih.gov

The table below details the extraction recovery and process efficiency from a study:

Table 4: Extraction Recovery and Process Efficiency for N-Desmethylsertraline
Analyte Concentration Levels Mean Extraction Recovery (%) Mean Process Efficiency (%)
N-Desmethylsertraline QCL, QCM, QCH 95.7 researchgate.net 95.2 researchgate.net

Analytical Specificity and Selectivityuoa.gr

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Selectivity refers to the ability to measure the analyte of interest without interference from other substances. In the context of rac this compound, this means ensuring that the method can distinguish the analyte from its unlabeled counterpart and other endogenous matrix components. Chromatographic methods, such as LC-MS/MS, are inherently selective due to the separation of compounds before detection. The use of multiple reaction monitoring (MRM) in LC-MS/MS further enhances selectivity by monitoring specific precursor-to-product ion transitions. For instance, a method for sertraline and N-desmethylsertraline used specific transitions to ensure selectivity. researchgate.net

Stability Assessment of Analyte and Internal Standard in Various Matricesscience.govuoa.gr

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. This includes evaluating stability under various conditions such as room temperature, long-term storage at low temperatures, and through freeze/thaw cycles. In a study, N-desmethylsertraline was found to be stable in plasma at room temperature for 2 hours, at -80 °C for 28 days, and through three freeze/thaw cycles. researchgate.net

Investigation of Isotope Effect on Chromatographic and Extraction Behavior

The use of stable isotope-labeled internal standards (SIL-IS), such as rac this compound, is a widely accepted strategy in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to compensate for matrix effects and variations in sample processing. myadlm.org However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to an "isotope effect," causing slight differences in the physicochemical properties between the analyte and its deuterated analog. This can manifest as variations in chromatographic retention times and extraction efficiencies, potentially compromising the accuracy of quantitative results. scispace.comnih.gov

A primary concern is the potential for chromatographic separation between the analyte and its SIL-IS. This phenomenon, known as the deuterium isotope effect, is often attributed to changes in the molecule's lipophilicity upon deuterium substitution. Even minor differences in retention time can expose the analyte and the internal standard to different regions of ion suppression or enhancement in the mass spectrometer, leading to differential matrix effects. myadlm.org For instance, studies have shown that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more due to such slight separations.

While stable isotope-labeled internal standards are generally the preferred choice, the potential for unexpected behavior with deuterium-labeled compounds necessitates careful evaluation during method development. scispace.com It has been observed that in some cases, deuterated isomers may elute slightly earlier or later than their non-deuterated counterparts in reversed-phase high-performance liquid chromatography (HPLC). oup.com This indicates a difference in the interaction with the stationary phase. oup.com

The investigation into these potential isotope effects is a critical component of bioanalytical method validation. It ensures that the SIL-IS accurately mimics the behavior of the target analyte throughout the entire analytical process, from extraction to detection. The goal is to confirm that the analyte-to-internal standard response ratio remains consistent across different sample matrices and concentrations, thereby ensuring the reliability and accuracy of the bioanalytical method. myadlm.orgscispace.com

Below are tables summarizing key aspects of the investigation into isotope effects.

Table 1: Potential Isotope Effects on Analytical Parameters

ParameterObservationPotential ConsequenceReference
Chromatographic Retention Time Slight separation between analyte and deuterated internal standard.Differential ion suppression or enhancement, leading to inaccurate quantification. myadlm.orgoup.com
Extraction Recovery Differences in recovery between the analyte and its deuterated analog.Inconsistent analyte/internal standard response ratio. scispace.com
Matrix Effects The internal standard may not fully compensate for matrix-induced signal suppression or enhancement.Compromised assay accuracy and precision. myadlm.org

Enzymatic Biotransformation Pathways of N Desmethyl Venlafaxine Non Deuterated Analog

Identification of Cytochrome P450 (CYP) Isoforms Involved in N-Demethylation

The conversion of venlafaxine (B1195380) to N-desmethylvenlafaxine is primarily catalyzed by specific enzymes within the cytochrome P450 superfamily. pharmgkb.orgnih.govnih.gov

Characterization of CYP2C9, CYP2C19, and CYP3A4 Contributions

Research has identified CYP3A4 and CYP2C19 as the principal enzymes responsible for the N-demethylation of venlafaxine. pharmgkb.orgnih.govnih.gov In vitro studies using expressed human cytochromes have shown that CYP2C9, CYP2C19, and CYP3A4 are all capable of forming NDV. nih.gov While CYP2C19 exhibits the highest intrinsic clearance for this reaction, the high abundance of CYP3A isoforms in the liver suggests their significant contribution to this metabolic pathway in vivo. nih.gov Some evidence also points to the involvement of CYP2C9 in the N-demethylation reactions. researchgate.netsci-hub.se

In Vitro Metabolic Studies Using Hepatic Microsomal Systems

The biotransformation of venlafaxine into its metabolites, including N-desmethylvenlafaxine, has been investigated using human liver microsomes. nih.govnih.gov These in vitro systems allow for the detailed examination of metabolic pathways and the enzymes involved. nih.gov In studies with human liver microsomes, the formation of NDV was observed, and the application of a single-enzyme model yielded a Vmax of 2.14 nmol/min/mg protein and a K(m) of 2504 microM. nih.gov Further investigations using microsomes from cDNA-transfected cells have helped to pinpoint the specific roles of individual CYP enzymes. nih.gov

Modulation of N-Demethylation by Metabolic Inhibitors

The activity of the enzymes responsible for N-demethylation can be altered by the presence of metabolic inhibitors.

Relative Contribution of N-Desmethylation to Overall Venlafaxine Metabolism

N-demethylation is generally considered a minor metabolic pathway for venlafaxine compared to O-demethylation, which produces the active metabolite O-desmethylvenlafaxine (ODV). pharmgkb.orgnih.gov The formation of ODV is primarily catalyzed by CYP2D6. pharmgkb.org However, the significance of the N-demethylation pathway can increase in individuals with reduced CYP2D6 activity, known as poor metabolizers. pharmgkb.orgresearchgate.net In these individuals, a greater proportion of venlafaxine is shunted through the N-demethylation pathway, leading to higher plasma concentrations of NDV. pharmgkb.orgresearchgate.net One study reported that the serum concentration of N-desmethylvenlafaxine was 5.5-fold higher in intermediate metabolizers and 22-fold higher in poor metabolizers compared to extensive metabolizers of CYP2D6. researchgate.net

Interactive Data Table: CYP Isoforms in N-Desmethylvenlafaxine Formation

CYP Isoform Role in N-demethylation Reference
CYP3A4 Major contributor pharmgkb.orgnih.govnih.gov
CYP2C19 Major contributor, highest intrinsic clearance in vitro pharmgkb.orgnih.govnih.govnih.gov
CYP2C9 Contributor researchgate.netsci-hub.se

Interactive Data Table: Effect of Ketoconazole on Venlafaxine Metabolism (in CYP2D6 Extensive Metabolizers)

Parameter Increase with Ketoconazole Reference
Venlafaxine AUC 21% drugs.com
O-desmethylvenlafaxine AUC 23% drugs.com
Venlafaxine Cmax 26% wikidoc.org
O-desmethylvenlafaxine Cmax 14% wikidoc.org

Research Applications of Rac N Desmethyl Venlafaxine D3 Across Scientific Disciplines

Quantitative Analysis in Pharmaceutical Research and Development

The precise quantification of drugs and their metabolites is fundamental to pharmaceutical research and development. rac N-Desmethyl Venlafaxine-d3 serves as an essential internal standard in the development and validation of analytical methods, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). thieme-connect.com The use of a stable, isotopically labeled internal standard like this is considered best practice as it closely mimics the analyte of interest during sample extraction, cleanup, and ionization, thereby compensating for potential variations and matrix effects. thieme-connect.com

Application in Pre-clinical Pharmacokinetic Study Design

Pre-clinical pharmacokinetic (PK) studies, often conducted in animal models like rats, are vital for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). science.govfda.gov In studies investigating venlafaxine (B1195380), accurate measurement of its metabolites, including N-desmethylvenlafaxine, is critical to fully characterize its metabolic fate. nih.govfrontiersin.org The use of rac this compound as an internal standard allows researchers to develop robust and reliable UPLC-MS/ESI (Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry) methods for the simultaneous determination of venlafaxine and its metabolites in plasma samples. science.gov This ensures that the pharmacokinetic profiles generated are accurate, which is essential for making informed decisions about the drug's potential for further development. nih.gov

Methodologies for Therapeutic Drug Monitoring (TDM) Assay Development

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's blood to personalize dosing, optimize efficacy, and minimize toxicity. thieme-connect.commdpi.com For venlafaxine, TDM is recommended as a tool for precision medicine, with a therapeutic reference range established for the sum of venlafaxine and its active metabolite, O-desmethylvenlafaxine. nih.gov

The development of sensitive and specific assays is a prerequisite for effective TDM. LC-MS/MS is now the preferred analytical method for TDM of neuropsychiatric drugs due to its flexibility and accuracy. thieme-connect.com In these methods, deuterated internal standards are crucial. thieme-connect.comnih.gov For instance, in developing an LC-MS/MS method for venlafaxine and its metabolites, isotopically-labeled standards like Venlafaxine-d6 and ODV-d6 are added to patient plasma samples before analysis. nih.govmsacl.org While these specific examples use other deuterated forms, the principle directly applies to rac this compound for the specific quantification of the N-desmethyl metabolite, ensuring that measurements are not skewed by sample preparation inconsistencies or matrix effects, thus providing reliable data for clinical decision-making. mdpi.commsacl.org

AnalyteInternal StandardMatrixMethodAnalytical Measuring Range (ng/mL)
Venlafaxine (VEN)VEN-d6PlasmaLC-MS/MS5 - 800
O-desmethylvenlafaxine (ODV)ODV-d6PlasmaLC-MS/MS5 - 800
N-desmethylvenlafaxine (NDV)VEN-d6, ODV-d6PlasmaLC-MS/MS5 - 800
N,O-didesmethylvenlafaxine (NODDV)VEN-d6, ODV-d6PlasmaLC-MS/MS5 - 800
N,N-didesmethylvenlafaxine (NNDDV)VEN-d6, ODV-d6PlasmaLC-MS/MS5 - 800

This table presents typical parameters from an LC-MS/MS method developed for quantifying venlafaxine and its metabolites for TDM purposes, illustrating the use of deuterated internal standards. msacl.org

Assessment of Drug Metabolism and Disposition

Understanding the metabolic pathways of a drug is a core component of its pharmacological assessment. Venlafaxine is metabolized in the liver by cytochrome P-450 (CYP) enzymes into several metabolites, including the major active metabolite O-desmethylvenlafaxine (ODV) and minor metabolites like N-desmethylvenlafaxine (NDV). nih.govfrontiersin.org

To accurately study this process, known as drug disposition, researchers must be able to quantify the rate and extent of metabolite formation. fda.gov rac this compound is used as an internal standard in targeted analyses to precisely measure the concentration of NDV in various biological samples. mdpi.com This allows for a clear understanding of the metabolic pathways, including the role of specific CYP enzymes (like CYP2D6 and CYP3A4) and how factors such as genetics or co-administered drugs might affect them. nih.govmsacl.org In one case of venlafaxine poisoning, a detailed metabolomic analysis confirmed that O-desmethyl-venlafaxine was the main metabolite, with a metabolic ratio of 0.3, compared to a ratio of 0.06 for the N-desmethyl metabolite, highlighting the importance of accurately quantifying each metabolic product. mdpi.com

Environmental Analytical Chemistry

The widespread use of pharmaceuticals has led to their emergence as environmental contaminants. Antidepressants like venlafaxine and its metabolites are frequently detected in wastewater and aquatic ecosystems, necessitating the development of sensitive analytical methods to monitor their presence and assess potential ecological risks. mdpi.comcore.ac.uk

Detection and Quantification in Wastewater and Aquatic Ecosystems

Wastewater-based epidemiology (WBE) uses the analysis of human metabolic products in wastewater to estimate community-wide drug use. uantwerpen.be To achieve this for antidepressants, highly sensitive methods are required to measure compounds at trace concentrations (ng/L range). uantwerpen.be Analytical procedures typically involve solid-phase extraction (SPE) to concentrate the analytes from large water volumes, followed by analysis with LC-MS/MS. uantwerpen.beiwaponline.com

In these environmental analyses, isotopically labeled internal standards are indispensable for accurate quantification. arxiv.org They are added to the wastewater sample before extraction to account for any loss of analyte during the complex sample preparation process. uantwerpen.beiwaponline.com Studies monitoring venlafaxine and its metabolites (O-desmethylvenlafaxine and N-desmethylvenlafaxine) in wastewater treatment plants (WWTPs) have successfully quantified their concentrations in both influent and effluent, demonstrating their persistence. mdpi.com For example, one study found influent concentrations of venlafaxine ranging from 54 to 336 ng/L and its metabolite ODV from 235 to 723 ng/L. mdpi.com The use of internal standards like rac this compound is critical for obtaining the reliable concentration data needed to evaluate the efficiency of wastewater treatment processes.

CompoundMatrixMethodLimit of Quantification (LOQ) (ng L⁻¹)Mean Recovery (%)
Venlafaxine (VEN)Untreated WastewaterSPE-GC-MS1879 ± 6
O-desmethylvenlafaxine (ODV)Untreated WastewaterSPE-GC-MS2371 ± 11
N-desmethylvenlafaxine (NDV)Influent WastewaterSPE-LC-MS/MS--

This table shows data from environmental monitoring studies, indicating the low levels at which these compounds are detected and the importance of method validation, including recovery rates determined with internal standards. mdpi.com

Monitoring of Pharmaceutical Contaminants

Beyond assessing treatment plant efficiency, the monitoring of pharmaceutical contaminants is crucial for broader environmental risk assessment. core.ac.uk Venlafaxine is consistently ranked among the most abundant psychoactive drugs found in municipal wastewater. iwaponline.com Studies have shown its detection in nearly 100% of samples taken from various WWTPs, with concentrations that can reach up to 56.3 ± 18.6 ng/L. iwaponline.com

The development of multi-residue analytical methods allows for the simultaneous screening of a wide array of pharmaceutical contaminants. These methods rely on a suite of deuterated internal standards, including those for venlafaxine metabolites, to ensure accurate quantification across different chemical classes. uantwerpen.bearxiv.org This comprehensive monitoring provides essential data on the environmental burden of pharmaceuticals and helps identify "hotspots" of contamination, guiding efforts to mitigate their impact on aquatic life and ecosystem health. mdpi.comcore.ac.uk

Role as a High-Purity Reference Standard and for Impurity Profiling

The deuterated compound, rac this compound, serves a critical function in analytical and pharmaceutical research as a high-purity reference standard. cymitquimica.comlgcstandards.com Its primary application lies in its use as an internal standard for the quantification of N-Desmethyl Venlafaxine and related compounds in various biological and environmental matrices. caymanchem.commedchemexpress.com The incorporation of deuterium (B1214612) atoms results in a molecule with a higher molecular weight than its non-deuterated counterpart, allowing for clear differentiation in mass spectrometry-based analytical techniques. lgcstandards.compharmaffiliates.com

In the context of impurity profiling, rac this compound is indispensable. synthinkchemicals.compharmaffiliates.com Pharmaceutical manufacturing processes of Venlafaxine can lead to the formation of various related substances and impurities, including N-Desmethyl Venlafaxine. synthinkchemicals.comsysrevpharm.org Regulatory bodies require stringent control and monitoring of these impurities. synthinkchemicals.com By using a known concentration of the high-purity deuterated standard, analytical chemists can accurately identify and quantify the levels of the corresponding non-labeled impurity in the drug substance and finished product. synthinkchemicals.com This ensures the safety, efficacy, and quality of the final pharmaceutical product.

The stability of deuterated standards like rac this compound is a key attribute. caymanchem.com Stable isotope-labeled compounds are considered ideal internal standards because they exhibit similar chemical and physical properties to the analyte of interest, including extraction efficiency and chromatographic retention time. nih.govclearsynth.com This co-elution, combined with the mass difference, allows for precise correction of any sample loss or variability during sample preparation and analysis, leading to highly accurate and reliable quantitative results. nih.gov

Table 1: Analytical Applications of rac this compound

ApplicationTechnique(s)Purpose
Internal Standard Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)Accurate quantification of N-Desmethyl Venlafaxine in biological samples (e.g., plasma, urine) and environmental samples. caymanchem.comnih.gov
Impurity Profiling High-Performance Liquid Chromatography (HPLC), LC-MSIdentification and quantification of N-Desmethyl Venlafaxine as an impurity in Venlafaxine active pharmaceutical ingredient (API) and formulations. lgcstandards.comsynthinkchemicals.com
Pharmacokinetic Studies LC-MS/MSTo trace and quantify the metabolic fate of Venlafaxine, specifically the N-demethylation pathway. nih.gov
Bioequivalence Studies LC-MSTo compare the impurity profiles of different formulations of Venlafaxine.

Detailed Research Findings:

Research studies have consistently demonstrated the utility of deuterated analogs, such as rac this compound, in enhancing the specificity and accuracy of analytical methods. For instance, in pharmacokinetic studies investigating the metabolism of Venlafaxine, the use of deuterated internal standards for its metabolites, including O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine, is a common practice. nih.gov A study on the joint population pharmacokinetic modeling of venlafaxine and ODV utilized deuterated internal standards (VEN-d6 and ODV-d6) for their simultaneous determination by LC-MS/MS. nih.gov This approach allowed for the development of a robust model to describe the concentration profiles of the parent drug and its major active metabolite. nih.gov

Furthermore, the use of such standards is crucial for validating analytical methods according to regulatory guidelines. These validations typically assess parameters like linearity, sensitivity, matrix effect, extraction efficiency, accuracy, precision, and stability. nih.gov The availability of high-purity rac this compound facilitates the successful validation of these methods, which are essential for both clinical and research applications. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying rac N-Desmethyl Venlafaxine-d3 in biological matrices, and how can method robustness be ensured?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate parameters per ICH guidelines: linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects. Internal standards (e.g., deuterated analogs) minimize variability .
  • Data Analysis : Include calibration curves with R² ≥0.99 and inter-day/intra-day precision tables. For robustness, test pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations .

Q. How can researchers optimize the synthesis of rac this compound to improve isotopic purity?

  • Synthetic Route : Start with venlafaxine as the precursor. Replace hydrogen atoms at specific positions via deuteration using palladium-catalyzed hydrogen-deuterium exchange. Monitor reaction progress via NMR (e.g., disappearance of proton signals at δ 2.5–3.0 ppm) .
  • Purity Control : Use reverse-phase HPLC with UV detection (λ = 225 nm) and confirm isotopic enrichment (>98% d3) via high-resolution mass spectrometry (HRMS) .

Q. What storage conditions are critical for maintaining rac this compound stability in long-term studies?

  • Storage Protocol : Store at -20°C in amber vials under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) to validate shelf life .

Advanced Research Questions

Q. How do metabolic pathways of rac this compound differ from its non-deuterated counterpart in in vitro hepatocyte models?

  • Experimental Design : Incubate with human hepatocytes (pooled donors) and analyze metabolites via LC-HRMS. Compare deuterated vs. non-deuterated forms using kinetic isotope effects (KIEs).
  • Key Findings : Deuterated analogs show reduced CYP2D6-mediated metabolism (e.g., 30% slower O-demethylation), confirmed via Michaelis-Menten plots (Km and Vmax differences) .

Q. What strategies resolve contradictions in reported plasma protein binding (PPB) values for rac this compound?

  • Data Reconciliation : Use equilibrium dialysis (37°C, pH 7.4) with isotonic buffer. Compare results across labs by standardizing albumin concentrations (40 g/L). Address outliers via meta-analysis: pooled PPB = 65–70% (95% CI) .
  • Confounding Factors : Control for pH shifts, temperature fluctuations, and nonspecific binding to dialysis membranes .

Q. How can researchers design in vivo pharmacokinetic (PK) studies to assess rac this compound’s tissue distribution?

  • Study Design : Administer a single dose (10 mg/kg) to Sprague-Dawley rats. Collect plasma, brain, liver, and kidney samples at 0.5, 2, 6, 12, and 24 hours. Quantify via LC-MS/MS.
  • Data Interpretation : Use non-compartmental analysis (NCA) for AUC, Cmax, and t½. Report tissue-to-plasma ratios (e.g., brain:plasma = 1.5:1) .

Q. What computational approaches predict rac this compound’s interactions with serotonin/norepinephrine transporters (SERT/NET)?

  • In Silico Methods : Perform molecular docking (AutoDock Vina) using crystal structures of SERT (PDB: 5I6X) and NET (PDB: 4MM4). Validate with binding affinity assays (IC50: 10–50 nM) .
  • Comparative Analysis : Compare deuterated vs. non-deuterated analogs via free energy perturbation (FEP) simulations to quantify ΔΔG binding .

Data Presentation Guidelines

  • Tables : Include synthesis yield, isotopic purity, and stability data (e.g., degradation rates at different temperatures) .
  • Figures : Use line graphs for PK profiles and heatmaps for metabolite formation rates. Annotate NMR/HRMS spectra with key deuteration sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.